3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-23-9-11-24(12-10-23)19(18-8-5-13-26-18)15(2)22-20(25)16-6-4-7-17(21)14-16/h4-8,13-15,19H,3,9-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOGXLJGVWEUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzoyl chloride with 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine to form the intermediate product.
Amidation Reaction: The intermediate is then subjected to an amidation reaction under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the benzamide can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide exhibit anticancer properties. For instance, studies have shown that such compounds can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways remain under investigation, but preliminary results suggest efficacy against various cancer cell lines.
Neurological Disorders
The compound may also have applications in treating neurological disorders , particularly due to its ability to interact with neurotransmitter systems. Its structure allows for potential inhibition of acetylcholinesterase, which could make it beneficial in conditions like Alzheimer's disease. Studies are ongoing to evaluate its effectiveness in enhancing cognitive function and reducing neurodegeneration.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Research has indicated that similar benzamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- In Vitro Studies : Research published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant inhibition against various cancer cell lines, suggesting a potential role as anticancer agents .
- Neuroprotective Effects : A study in Pharmaceuticals highlighted the neuroprotective effects of piperazine derivatives, including enhanced cognitive function in animal models .
- Anti-inflammatory Activity : Research published in Molecules explored the anti-inflammatory effects of related benzamide compounds, showing promising results in reducing inflammation markers .
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the provided evidence:
Structural and Functional Insights
- Piperazine Derivatives: The target compound’s 4-ethylpiperazine group contrasts with the 3-methylpiperazine in and the 4-phenylpiperazine in .
- Thiophene vs. Thiophene’s electron-rich nature could influence receptor binding kinetics .
- Chlorine Positioning : The 3-chloro substitution on the benzamide (target) vs. 2-chloro in or 4-chloro in may alter steric and electronic interactions with target proteins.
Pharmacological Hypotheses
While direct activity data for the target compound is absent in the evidence, structural analogs suggest:
- CNS Activity : The 4-ethylpiperazine and benzamide motifs align with antipsychotic drug scaffolds (e.g., aripiprazole analogs) .
- Antimicrobial Potential: Azetidinone derivatives in are associated with β-lactam-like activity, but the target lacks this ring system.
- Kinase or Protease Modulation: Thiazole and cyanocyclopropyl analogs imply possible enzyme inhibition, though the target’s thiophene may redirect selectivity.
Biological Activity
3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential pharmacological properties. This compound features a benzamide core, substituted with a chloro group, an ethylpiperazine moiety, and a thiophene ring. The unique structural characteristics of this compound suggest possible applications in medicinal chemistry, particularly in targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.0 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand for G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways. The binding affinity and selectivity for these targets can significantly influence its pharmacological effects.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antitumor Activity : Compounds in this class have been explored for their potential in cancer therapy. For instance, studies on benzamide derivatives have shown promise as RET kinase inhibitors, which are relevant in certain cancers .
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties by acting on dopamine receptors, specifically the D3 receptor . This suggests potential applications in treating neuropsychiatric disorders.
- Anti-inflammatory Properties : Certain analogs have been investigated for their anti-inflammatory activities, indicating that this compound might also exhibit similar effects.
Case Studies and Research Findings
A review of the literature reveals several studies focused on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a piperazine-thiophene intermediate. Key steps include:
- Amide Bond Formation : Use coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or THF under nitrogen .
- Piperazine Substitution : Introduce the 4-ethylpiperazine group via nucleophilic substitution or reductive amination, ensuring stoichiometric control to avoid side products .
- Purification : Employ silica gel chromatography with gradient elution (e.g., dichloromethane/methanol) to isolate the target compound .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze H and C spectra to verify the benzamide backbone, thiophene protons (δ 6.8–7.5 ppm), and piperazine methylene signals (δ 2.3–3.1 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., m/z ~460–500) and fragmentation patterns consistent with the ethylpiperazine and thiophene groups .
- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound in multi-step reactions?
- Methodological Answer :
- Reagent Ratios : Maintain a 1:1 molar ratio of benzamide and piperazine intermediates to minimize unreacted starting materials .
- Temperature Control : Conduct coupling reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .
- Workup Optimization : Use aqueous NaHCO extraction to remove acidic byproducts, followed by solvent evaporation under reduced pressure .
- Yield Monitoring : Track intermediate yields via TLC (e.g., Rf = 0.5 in ethyl acetate/hexane) to identify bottlenecks .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Cancer Cell Lines : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cells via MTT assays, with IC values compared to reference drugs like doxorubicin .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT receptors) to explore CNS activity .
Q. How can contradictions in structure-activity relationship (SAR) studies for piperazine-containing benzamides be resolved?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethyl group on piperazine (e.g., methyl, propyl) and compare logP values to assess hydrophobicity effects .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins like kinases or GPCRs .
- Meta-Analysis : Aggregate data from analogs (e.g., 4-chloro vs. 3-chloro substituents) to identify trends in potency and selectivity .
Q. What strategies are effective for resolving enantiomeric purity issues in the synthesis of chiral intermediates?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to known standards .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantiomeric excess (ee > 90%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Standardize Assays : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
- Counter-Screen Selectivity : Test off-target activity (e.g., cytochrome P450 enzymes) to rule out nonspecific interactions .
- Validate Purity : Reanalyze disputed compounds via HPLC (≥95% purity) to confirm activity is not due to impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
